Z-1,2-cis-ACHC-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-1,2-cis-ACHC-OH can be synthesized from cis-2-amino-1-cyclohexanecarboxylic acid and benzyl chloroformate . The reaction involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the desired product through cyclization and subsequent purification steps. The reaction conditions typically include the use of organic solvents, such as dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques, such as recrystallization and chromatography, to obtain the final product with a purity of ≥99%.
Chemical Reactions Analysis
Types of Reactions
Z-1,2-cis-ACHC-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Z-1,2-cis-ACHC-OH has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Z-1,2-cis-ACHC-OH involves its interaction with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of γ-aminobutyric acid (GABA) accumulation in the brain, similar to nipecotic acid . This inhibition occurs through competitive binding to the GABA transport system, preventing GABA from being taken up by neurons and astroglia .
Comparison with Similar Compounds
Similar Compounds
Nipecotic Acid: Another GABA uptake inhibitor with a similar mechanism of action.
Cis-3-aminocyclohexane-1-carboxylic acid: Shares structural similarities and inhibitory properties with Z-1,2-cis-ACHC-OH.
Guvacine: A GABA uptake inhibitor with a different structural framework.
Uniqueness
This compound is unique due to its specific stereochemistry and high potency as a GABA uptake inhibitor. Its ability to inhibit GABA transport more effectively than other similar compounds makes it a valuable tool in neurochemical research .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1 |
InChI Key |
RPJMLWMATNCSIS-QWHCGFSZSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.